molecular formula Na4O4Si B082537 Sodium orthosilicate CAS No. 13472-30-5

Sodium orthosilicate

Cat. No. B082537
CAS RN: 13472-30-5
M. Wt: 184.04 g/mol
InChI Key: POWFTOSLLWLEBN-UHFFFAOYSA-N
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Description

Sodium orthosilicates, represented by the formula Na2MSiO4 (where M = Mn, Fe, Co, Ni), are noted for their structural stability and potential in modern battery technologies due to their capability of exchanging two electrons per formula unit. Their structure is characterized by a diamond-like arrangement of tetrahedral groups which contributes to their great stability (Bianchini, Fjellvåg, & Vajeeston, 2017).

Synthesis Analysis

Sodium orthosilicate can be synthesized by a wet chemical method followed by calcination at 600 °C. This process leads to the formation of mixtures of Na4SiO4 and alkali carbonates, enhancing CO2 capture performance, especially at low temperatures (Liu et al., 2019).

Molecular Structure Analysis

The molecular structure of sodium orthosilicate is characterized by the stability of its polymorphs, which exhibit a rigid structure composed of corner-sharing tetrahedra of FeO4 and SiO4. This structural arrangement facilitates sodium-ion diffusion, which is critical for battery performance (Bai et al., 2019).

Chemical Reactions and Properties

Sodium orthosilicate engages in CO2 sorption, facilitated by the presence of alkali carbonates. This process is enhanced at low temperatures and contributes to CO2 capture performance. The formation of C2O52- in the mixtures is significant for the material's ability to capture CO2 (Liu et al., 2019).

Physical Properties Analysis

The physical properties of sodium orthosilicates, such as particle size and morphology, significantly influence their utility in various applications. For instance, nanometer-sized silica particles can be formed from sodium orthosilicate under different pH conditions (Gan, Zhang, & Chew, 1996).

Scientific Research Applications

  • Tissue Regeneration : Sodium orthosilicate, when combined with concentrated growth factors (CGF), stimulates cell growth, proliferation, and metabolic activity in human cell lines. This suggests potential effectiveness in tissue regeneration (Bonazza et al., 2018).

  • Nanoparticle Synthesis : It has been used to synthesize nanometer silica particles in water-in-oil microemulsion systems. The particle sizes of silica are influenced by pH and sodium orthosilicate concentration (Gan, Zhang, & Chew, 1996).

  • Sodium-Ion Batteries : Sodium orthosilicate is a potential candidate for cathode materials in sodium-ion batteries. Its crystal structure, morphology, and electrochemical properties have been studied, showing it can effectively accommodate sodium ion intercalation/deintercalation (Bai et al., 2019).

  • CO2 Capture : Sodium orthosilicate has shown effectiveness in CO2 sorption. The addition of alkali carbonates enhances its CO2 capture performance, especially at lower temperatures (Liu et al., 2019).

  • Electrochemical Properties : F-doped sodium iron orthosilicate cathodes show high capacity and good cycling stability, indicating potential as high-capacity cathode materials for rechargeable batteries (Guan et al., 2020).

  • Enhanced Energy Storage : The solvothermal synthesis of sodium cobalt orthosilicate and its composites with carbon nanotubes demonstrate improved electrochemical properties for sodium-ion batteries (Rangasamy, Thayumanasundaram, & Locquet, 2018).

  • Study of Structural Stability : Density functional theory has been used to study the structural stability and electrochemical properties of sodium orthosilicates as cathode materials, indicating their suitability for modern battery technologies (Bianchini, Fjellvåg, & Vajeeston, 2017).

  • Oil Recovery : Laboratory tests have shown that sodium orthosilicate can be more effective than sodium hydroxide in recovering residual oil, suggesting applications in oil extraction processes (Campbell & Krumrine, 1979).

  • Thermoluminescence Dosimetry : Co-doping magnesium orthosilicate with terbium and sodium ions enhances thermoluminescence sensitivity, suggesting applications in dosimetry (Jin et al., 2019).

Safety And Hazards

Sodium orthosilicate is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is also known to cause severe skin burns and eye damage .

Future Directions

Sodium orthosilicate has been considered for use in applications such as drug delivery, battery anodes, catalysis, thermal insulation, and functional coatings . The global Sodium Orthosilicate market size was US$ million in 2022 and is forecast to a readjusted size of US$ million by 2029 with a CAGR of % during the forecast period 2023-2029 .

properties

IUPAC Name

tetrasodium;silicate
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InChI

InChI=1S/4Na.O4Si/c;;;;1-5(2,3)4/q4*+1;-4
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InChI Key

POWFTOSLLWLEBN-UHFFFAOYSA-N
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Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
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Molecular Formula

Na4SiO4, Na4O4Si
Record name SODIUM ORTHOSILICATE
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Related CAS

1344-09-8 (Parent)
Record name Sodium orthosilicate
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DSSTOX Substance ID

DTXSID6065501
Record name Silicic acid (H4SiO4), sodium salt (1:4)
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Molecular Weight

184.04 g/mol
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Physical Description

Sodium orthosilicate appears as a white flaky solid. Strongly irritates skin, eyes, and mucous membranes. Used as a cleaning agent., White powder; [Strem Chemicals MSDS]
Record name SODIUM ORTHOSILICATE
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Record name Tetrasodium orthosilicate
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Product Name

Sodium orthosilicate

CAS RN

none, 13472-30-5
Record name SODIUM ORTHOSILICATE
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Record name Silicic acid (H4SiO4), sodium salt (1:4)
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Record name Silicic acid (H4SiO4), sodium salt (1:4)
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Record name Tetrasodium orthosilicate
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Record name SODIUM ORTHOSILICATE
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Synthesis routes and methods I

Procedure details

Oxygen cleaning agent according to the invention was made as follows: a highly concentrated sodium silicate solution was prepared by reacting 45.4 kilograms of 99.9% silicic acid with 93.0 kilograms of 50% sodium hydroxide solution at 104.4° C. to 126.7° C. This temperature was maintained for four hours under reflux conditions not allowing the temperature to exceed 126.7° C. This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water. Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water to obtain a silicon dioxide:disodium oxide mole ratio of 1.83, a polysilicate anion concentration of 9.5% by weight and a pH of 12.4. This solution was then heated to 82.2° C. for two hours and filtered in steps through 50 micron, 10 micron and 3 micron filters. The solution was allowed to cool to room temperature, and five grams of 99.9% sodium molybdate was added as a corrosion inhibitor. Then 15 grams of 48 to 50% fluoroboric acid was added as an additional corrosion inhibitor reducing the pH to 11.93 and forming in situ sodium fluoroborate.
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Synthesis routes and methods II

Procedure details

In another embodiment of the present invention for the production of zeolite X, zeolite A or combinations thereof, the present invention achieves its objectives by dissolving sand in a sodium hydroxide solution at a pressure of at least 100 psig heated to a temperature of at least 130° C. to produce a sodium silicate solution having a silica to sodium oxide molar ratio of between 2.4:1 and 2.8:1, activating the sodium silicate thus formed with alumina, forming a sodium aluminate solution, adding the sodium aluminate solution to the sodium silicate solution so that all of the sodium aluminate solution is added within 30 seconds to form a reaction mixture comprising a sodium silicate mother liquor and an amorphous sodium alumino silicate pigment having, in total, a certain composition, heating the mixture to a temperature of from 80° to 120° C., reacting the mixture at a temperature of from 80° to 120° C., then recovering the zeolite produced. Preferably the sodium silicate solution has a silica to sodium oxide molar ratio of about 2.4:1. The sodium silicate is activated with from 50 to 2000 ppm alumina at a temperature of from 15° to 100° C. for at least 10 minutes, preferably with from 400 to 600 ppm alumina at room temperature, most preferably with about 600 ppm alumina. Both the sodium silicate solution and the sodium aluminate solution are heated to a temperature of between 80° to 120° C., preferably 90° C., prior to the addition of the sodium aluminate to the sodium silicate. The reaction mixture is reacted at a temperature of from 80° to 120° C. until a zeolite is formed, preferably at a temperature of from 80° to 100° C., most preferably at a temperature of about 100° C. The sodium silicate mother liquor may be recycled as a source of sodium silicate solution.
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zeolite
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Synthesis routes and methods III

Procedure details

Heimann (U.S.D. Pat. No. 2,316,241 dated Apr. 13, 1943) uses a gel that contains more water than the gels used in this invention. The patentee uses concentrated hydrochloric acid (the commercial product generally has 36% HCl) diluted with an equal volume of water, yielding approximately 18% acid. He neutralizes this with 40° Baume waterglass solution (37% sodium silicate) which is also diluted with an equal volume of water, resulting in an approximately 18.5% sodium silicate solution. The ingredients for the gel preparation used in a specific embodiment of the present invention are 41.5% sulfuric acid and 29% sodium silicate. The resulting reaction mixture of the present invention has approximately half the amount of water compared with Heimann's mixture. Those skilled in the art know that this difference in concentration causes the solidification of a gel to take approximately ten times longer for the more dilute system. This is the reason Hiemann makes his gel by one of three methods. (1) Precipitation with ammonia, or (2) by letting the mixture stand for several days or (3) by heating the mixture to 90 or 100 degrees C. The gel used in the present invention gelatinizes in 30 to 60 minutes. (Data for this difference of gelation time are given in "The chemistry of silica" by Ralph K. Iler, John Wiley & Sons, 1979, page 368). The differences in the character of gels is given by Heimann in his patent. On page one, left side line 53, he mentions that the stabilizing effect of his product "cannot be attained when employing an ordinary silica gel prepared with an acid". The gel of this invention is an ordinary silica gel prepared with acid.
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Yield
18.5%

Synthesis routes and methods IV

Procedure details

One mol of sodium silicate pentahydrate, one mol of methyl allyl chloride, one mol of tetraethylenepentamine and 300% by weight of water, percentage based on weight of the reactants, are mixed; 1.5 mols of dihalohydrin are slowly added while agitating and keeping the temperature below 70° C. for 10 to 60 minutes thereby producing a water soluble resinous product and sodium silicate. This aqueous solution may be diluted with water and used as an adhesive and to improve wet strangth. The paper is cured by heating the paper to 80° to 120° C. for 10 to 60 minutes.
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sodium silicate pentahydrate
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Synthesis routes and methods V

Procedure details

An aqueous solution (c-2) of silica particles was prepared in accordance the paragraphs [0012] to [0031] of the description of JP 06-16414 A. To be specific, sodium water glass JIS No. 3 was dissolved in an aqueous sodium nitrate solution, thereby producing an aqueous sodium silicate solution. The aqueous sodium silicate solution was passed through a hydrogen-type cation exchange resin column, a hydroxyl group-type anion exchange resin column, and again, the hydrogen-type cation exchange resin column in the stated order. Thereafter, an aqueous sodium hydroxide solution was added, thereby obtaining an aqueous silicic acid solution. Subsequently, the aqueous silicic acid solution in an amount equivalent to 20% was subjected to vacuum distillation for removing evaporated water, and simultaneously, the remaining aqueous silicic acid solution was continuously and gradually supplied for successively performing the vacuum distillation, thereby producing a colloidal silica sol. The colloidal silica sol was passed through a hydrogen-type cation exchange resin column, a hydroxyl group-type anion exchange resin column, and again, the hydrogen-type cation exchange resin column in the stated order. Immediately thereafter, a special grade aqueous ammonia was added, thereby obtaining an aqueous silica sol (c-2) in which the pH was 9, the average particle diameter was 4 nm, and the concentration of each of various metal oxides was lower than 500 ppm (reactive functional group: silanol group; proportion: 100 mol %).
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Citations

For This Compound
1,140
Citations
JH Burk - SPE Reservoir Engineering, 1987 - onepetro.org
… This experimental study compares the utility of sodium carbonate (Na 2 CO 3) buffer solutions with sodium hydroxide (NaOH) and sodium orthosilicate (Na 4 SiO 4) at equal Na 2 O …
Number of citations: 70 onepetro.org
TC Campbell - SPE Western Regional Meeting, 1977 - onepetro.org
… , IFT values with these same crudes were not reduced as much as with sodium orthosilicate. … sodium orthosilicate solutions in synthetic softened injection water. The sodium orthosilicate …
Number of citations: 28 onepetro.org
V Bonazza, E Borsani, B Buffoli… - Cell Biology …, 2018 - Wiley Online Library
… effect of Silicon, in the soluble form of sodium orthosilicate, combined and not with the … sodium orthosilicate at the final concentration of 0.5 mM and 1 mM, CGF, and sodium orthosilicate …
Number of citations: 34 onlinelibrary.wiley.com
K Trabelsi, K Karoui, F Jomni, AB Rhaiem - Journal of Alloys and …, 2021 - Elsevier
Na 2 CoSiO 4 was prepared by an improved solid-state (NCS-SS) and co-precipitation (NCS-CP) methods. The X-ray powder diffraction at room temperature revealed that these …
Number of citations: 15 www.sciencedirect.com
LE Larrondo, CM Urness, GM Milosz - SPE International Conference …, 1985 - onepetro.org
The performance of sodium hydroxide, sodium orthosilicate, and sodium metasilicate solutions in oil recovery was evaluated in displacement tests using core samples and fluids from a …
Number of citations: 18 onepetro.org
S Mohanty, S Khataniar - Journal of Petroleum Science and Engineering, 1995 - Elsevier
… The main objective of this study was to evaluate the performance of an alkaline additive, sodium orthosilicate, for improving steamflood performance. Performance of orthosilicate will be …
Number of citations: 4 www.sciencedirect.com
JH Burk - paper SPE, 1983 - scholar.archive.org
… work with alkaline flooding.l-5 The majority of the alkaline floods in the field, and most laboratory studies, have been carried out with sodium hydroxide (NaOH) or sodium orthosilicate (…
Number of citations: 14 scholar.archive.org
LM Gan, K Zhang, CH Chew - Colloids and Surfaces A: Physicochemical …, 1996 - Elsevier
… The present paper demonstrates that sodium orthosilicate (Na4SiO4) as well as sodium metasilicate (Na2SiO3) can also be used successfully in an inverse ternary microemulsion (…
Number of citations: 69 www.sciencedirect.com
CW Lentz - Inorganic chemistry, 1964 - ACS Publications
… The sodium orthosilicate was assayed to determineits Na and Si content, but the other … of sodium orthosilicate decreased. This work shows that sodium orthosilicate solutions contain a …
Number of citations: 403 pubs.acs.org
Z Novosad, FG McCaffery - SPE Western Regional Meeting, 1982 - onepetro.org
… pr~ssure buildup occurred during the I 1% sodium orthosilicate test in which no pre- orlpost-… in both sodium orthosilicate short core tests. As sodium orthosilicate can precipitate out a far …
Number of citations: 8 onepetro.org

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